molecular formula C24H47B2NO7 B13905217 tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate CAS No. 2639876-15-4

tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate

Cat. No.: B13905217
CAS No.: 2639876-15-4
M. Wt: 483.3 g/mol
InChI Key: PGVVTVMNAWDCFY-UHFFFAOYSA-N
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Description

tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate is a boron-rich organoboron compound characterized by a hexyl backbone substituted with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 5 and 6 positions. The molecule also features a tert-butyl carbamate group and a methoxy group attached to the nitrogen atom. The tert-butyl and methoxy groups enhance steric protection and modulate solubility in organic solvents, while the dual boronate esters enable bidirectional functionalization in synthetic pathways .

Properties

CAS No.

2639876-15-4

Molecular Formula

C24H47B2NO7

Molecular Weight

483.3 g/mol

IUPAC Name

tert-butyl N-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate

InChI

InChI=1S/C24H47B2NO7/c1-20(2,3)30-19(28)27(29-12)16-14-13-15-18(26-33-23(8,9)24(10,11)34-26)17-25-31-21(4,5)22(6,7)32-25/h18H,13-17H2,1-12H3

InChI Key

PGVVTVMNAWDCFY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(B2OC(C(O2)(C)C)(C)C)CCCCN(C(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate typically involves multiple steps. One common route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of substitution reactions to introduce the dioxaborolan groups . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present in the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used to create derivatives that may exhibit biological activity, such as anticancer or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties, such as enhanced strength or conductivity .

Mechanism of Action

The mechanism of action of tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate involves its ability to participate in various chemical reactions. The dioxaborolan groups are particularly reactive and can form stable bonds with other molecules through cross-coupling reactions. This reactivity is due to the electron-deficient nature of the boron atoms, which makes them susceptible to nucleophilic attack .

Comparison with Similar Compounds

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (B5993-200MG)

  • Structure : Isoindigo core with two dioxaborolane groups and branched alkyl chains.
  • Key Differences : The isoindigo core enables extended π-conjugation, making it suitable for organic photovoltaics (OPVs) and field-effect transistors (OFETs). In contrast, the hexyl chain in the target compound lacks conjugation, prioritizing flexibility over electronic delocalization.
  • Synthesis : Synthesized via palladium-catalyzed cross-coupling, similar to the target compound, but requires pre-functionalized isoindigo precursors .
  • Applications: Optoelectronic devices vs.

tert-butylN-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate (CAS 1202794-01-1)

  • Structure : Allyl-substituted boronate ester with a single dioxaborolane group.
  • Key Differences: The allyl group facilitates radical or electrophilic additions, whereas the target compound’s hexyl chain supports sequential cross-couplings. The allyl derivative’s mono-boronate limits its utility in multi-step functionalization .
  • Reactivity : Higher susceptibility to protodeboronation due to reduced steric shielding compared to the target compound’s dual boronate esters .

Carbamate-Containing Boronates

tert-butylN-{4,6-bis[(1,7-dicarba-closo-dodecaboran-9-ylmethyl)thio]-1,3,5-triazin-2-yl}glycinate ()

  • Structure : Carborane-thioether-modified triazine with a tert-butyl carbamate group.
  • Key Differences : Incorporates carborane clusters (B₁₀C₂) for neutron capture therapy (NCT), whereas the target compound’s pinacol boronates are tailored for cross-coupling. The triazine core offers sites for further substitution, contrasting with the hexyl chain’s linearity .
  • Applications : Biomedical (NCT) vs. synthetic intermediates .

Methyl 3-[(1S,5S,6R,8R)-8-{(tert-butoxycarbonyl)amino}-6-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octan-6-yl]propanoate (Compound 12, )

  • Structure : Bicyclic boronate ester with a carbamate group and ester functionality.
  • The target compound’s hexyl chain offers greater synthetic versatility for appending functional groups .
  • Synthesis : Hydrogenation of alkynyl precursors (e.g., Compound 11) vs. direct borylation strategies for the target compound .

Polymer-Relevant Boronates

N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Derivatives ()

  • Structure : Aromatic amines with bis(boronate) groups.
  • Key Differences: The phenyl rings enable conjugation in polymers like PTPACF, yielding high open-circuit voltages in solar cells. The target compound’s aliphatic chain disrupts conjugation but improves solubility in non-polar solvents .
  • Applications : Conjugated polymers vs. small-molecule synthons .

Biological Activity

The compound tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate is a boron-containing organic molecule with potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl 6,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Molecular Formula : C22H39B2NO6
  • Molecular Weight : 435.18 g/mol
  • CAS Number : 2222867-19-6

The compound features a tert-butyl group and two dioxaborolane moieties that may confer specific biological activities through interactions with enzymes and receptors.

Research indicates that compounds similar to this compound can modulate various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism .
  • Cell Proliferation and Differentiation : The compound may influence cell growth and differentiation by modulating signaling pathways such as those involving platelet-derived growth factor (PDGF). Inhibitors targeting PDGF receptors have been linked to reduced cell proliferation in various cancer models .
  • Apoptosis Induction : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells by disrupting mitochondrial function or activating pro-apoptotic factors .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityKey Findings
CP-610431ACC InhibitionIC50 values around 50 nM; reduced fatty acid synthesis in HepG2 cells.
TRND00262637-13PDGF InhibitionCompetitively inhibited PDGF receptor activity; effective in reducing cellular proliferation.
Peptidomimetic InhibitorsPD-1/PD-L1 InteractionShowed significant rescue of mouse immune cells at concentrations as low as 100 nM.

These studies highlight the potential of boron-containing compounds in therapeutic applications targeting metabolic disorders and cancer.

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